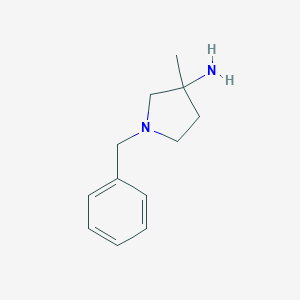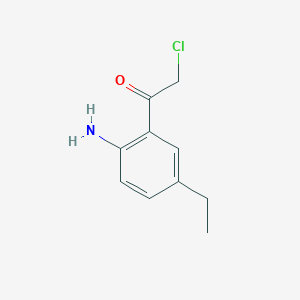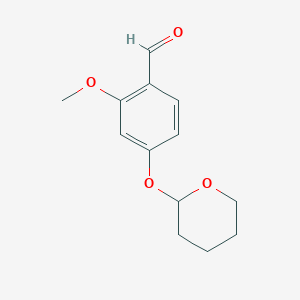
2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Overview
Description
1,2-Distearoyl-3-Oleoyl-rac-glycerol is a triacylglycerol that contains stearic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position . This compound is commonly found in cocoa butter and vegetable oils . It is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Distearoyl-3-Oleoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and oleic acid with glycerol . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol.
Industrial Production Methods: In industrial settings, 1,2-Distearoyl-3-Oleoyl-rac-glycerol is produced by enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with stearic and oleic acids, resulting in high yields of the compound . The process is optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Distearoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different triacylglycerols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts like sodium methoxide or lipases are employed.
Major Products Formed:
Oxidation: Peroxides and other oxidized derivatives.
Hydrolysis: Stearic acid, oleic acid, and glycerol.
Transesterification: Various triacylglycerols depending on the alcohol used.
Scientific Research Applications
1,2-Distearoyl-3-Oleoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying lipid behavior and interactions.
Biology: The compound is utilized in membrane studies and lipidomics research.
Medicine: It serves as an excipient in drug formulations and delivery systems.
Industry: It is employed in the production of cosmetics, food products, and biodegradable materials.
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-3-Oleoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and stability . It also serves as a substrate for lipases, which catalyze its hydrolysis to release fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways .
Comparison with Similar Compounds
1,2-Dioleoyl-3-Stearoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position.
1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position.
Uniqueness: 1,2-Distearoyl-3-Oleoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its presence in cocoa butter and vegetable oils makes it a valuable compound for food and cosmetic applications .
Properties
IUPAC Name |
2-methoxy-4-(oxan-2-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-12-8-11(6-5-10(12)9-14)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLKXYRFRQWAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCCCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398758 | |
| Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163041-68-7 | |
| Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
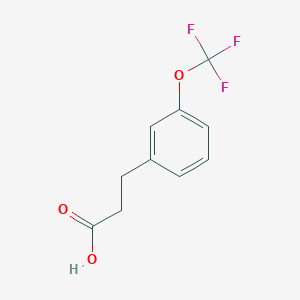

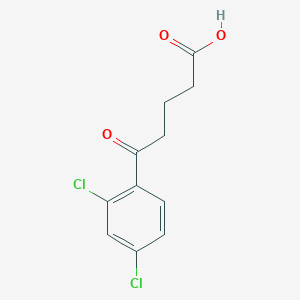
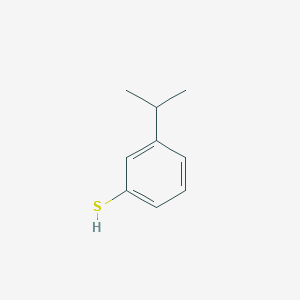
![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
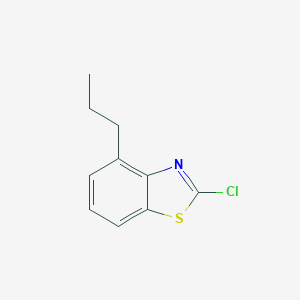
![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)
